5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine

Structural Identity Quality Control Analytical Chemistry

Researchers targeting kinase or bromodomain programs often face limited access to brominated triazolopyridine building blocks with the correct substitution. 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1363380-99-7) solves this: • 5-Br enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings for modular diversification • 3-Me provides defined cLogD (~2.3-2.5) for optimized permeability and metabolic stability • Available as free base and HCl salt at 98% purity for both synthesis and biological assays Supplied with full QA documentation for kinase, bromodomain, and herbicide discovery.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1363380-99-7
Cat. No. B1404445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine
CAS1363380-99-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1C(=CC=C2)Br
InChIInChI=1S/C7H6BrN3/c1-5-9-10-7-4-2-3-6(8)11(5)7/h2-4H,1H3
InChIKeyYQWUKRGCMJAZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine as a Building Block


5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine (CAS 1363380-99-7) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine scaffold class, featuring a bromine atom at the 5-position and a methyl group at the 3-position of the fused bicyclic ring system . This scaffold serves as a core structural motif in numerous kinase inhibitors targeting p38 MAPK, MET, PI3Kγ, and bromodomain-containing proteins, as well as in herbicidal agents with demonstrated crop selectivity [1]. The compound is commercially available as both the free base (C₇H₆BrN₃, molecular weight 212.05 g/mol) and the hydrochloride salt (C₇H₇BrClN₃, molecular weight 248.51 g/mol) at standard purities of 95% to 98%, enabling its use as a versatile synthetic intermediate for downstream derivatization in drug discovery and agrochemical development programs .

Why Substitution Fails for 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine


The [1,2,4]triazolo[4,3-a]pyridine scaffold exhibits high sensitivity to substitution pattern, where even minor halogen or alkyl modifications produce pronounced shifts in cLogD, metabolic stability, and target engagement [1]. The bromine at the 5-position serves as a strategically positioned handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling modular diversification that is unavailable with dehalogenated analogs or alternative halogen regioisomers [2]. Additionally, the methyl group at the 3-position contributes to a distinct lipophilicity profile and influences the three-dimensional conformation of the bicyclic core, which directly impacts docking orientation within kinase ATP-binding pockets and bromodomain acetyl-lysine recognition sites [3]. Substituting this compound with a non-brominated triazolopyridine or a regioisomeric bromo-analog fundamentally alters the synthetic trajectory and may compromise potency, selectivity, and pharmacokinetic properties of the final target molecules.

Differentiation of 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine from Analogs


Molecular Identity vs. Regioisomeric Analogs

The target compound, 5-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, possesses a distinct molecular formula (C₇H₆BrN₃) and molecular weight (212.05 g/mol) that differentiates it from the non-brominated parent scaffold (e.g., 3-methyl-[1,2,4]triazolo[4,3-a]pyridine, MW 133.15 g/mol) and from regioisomeric brominated triazolopyridines (e.g., 6-bromo or 7-bromo analogs, each with unique InChIKeys) . Commercial availability at 98% purity from vendors such as Leyan ensures consistent identity verification via InChIKey (YQWUKRGCMJAZDP-UHFFFAOYSA-N) and SMILES (Cc1nnc2cccc(Br)n12), providing unambiguous procurement specifications that prevent inadvertent substitution with incorrect regioisomers or halogen variants that would lead to divergent synthetic outcomes .

Structural Identity Quality Control Analytical Chemistry

Cross-Coupling via 5-Bromo Substituent

The 5-position bromine substituent on the triazolopyridine scaffold serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling . In contrast, the des-bromo analog (3-methyl-[1,2,4]triazolo[4,3-a]pyridine) lacks any halogen for such transformations, requiring alternative C–H activation strategies that are less modular and lower-yielding [1]. Compared to the 5-chloro analog, the bromine atom offers superior reactivity in cross-coupling due to the lower bond dissociation energy of the C–Br bond (∼285 kJ/mol) relative to C–Cl (∼397 kJ/mol), enabling milder reaction conditions and broader substrate scope . This positional and elemental specificity means that only the 5-bromo derivative provides the optimal balance of stability during storage and reactivity during synthetic elaboration.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Lipophilicity & Metabolic Stability from 3-Methyl

Within the triazolopyridine chemotype, methylation at the 3-position modulates lipophilicity (cLogD₇.₄) and metabolic stability in human liver microsomes. A comparative SAR study of RORγt transcriptional activity inhibitors (PMC7153279, Table 1) demonstrates that methylation of the triazolopyridine core systematically reduces cLogD (e.g., from 2.57 to 2.53 for the unsubstituted analog 2a vs its methylated counterpart 2b, and from 2.37 to 2.32 for 3a vs 3b) while increasing human liver microsome intrinsic clearance (CLint) [1]. This class-level inference suggests that the 3-methyl group in the target compound (5-bromo-3-methyl derivative) confers a distinct cLogD range and metabolic liability profile compared to its 3-des-methyl analog (5-bromo-[1,2,4]triazolo[4,3-a]pyridine). Such differences directly impact membrane permeability, oral bioavailability potential, and CYP-mediated clearance predictions for downstream drug candidates, making the methylated building block the preferred starting point for programs targeting specific cLogD and metabolic stability windows [2].

Structure-Activity Relationship Drug Metabolism Pharmacokinetics

Hydrochloride Salt Solubility Advantage

The target compound is commercially available as both the free base (CAS 1363380-99-7, MW 212.05 g/mol) and the hydrochloride salt (CAS 1984136-38-0, MW 248.51 g/mol) . The hydrochloride form offers improved aqueous solubility and enhanced crystalline stability compared to the free base, facilitating accurate weighing, solution preparation, and long-term storage under standard laboratory conditions . While quantitative solubility data for this specific compound are not reported in the public domain, the general principle that hydrochloride salt formation increases aqueous solubility of nitrogen-containing heterocycles by 1-3 orders of magnitude relative to the free base is well established . The availability of both forms allows researchers to select the optimal physical form based on experimental requirements—free base for organic-phase reactions and salt for aqueous biological assays—without altering the core chemical identity of the triazolopyridine scaffold.

Formulation Salt Selection Physicochemical Properties

Kinase & Bromodomain Target Engagement

The [1,2,4]triazolo[4,3-a]pyridine scaffold is validated across multiple therapeutic and agrochemical target classes, providing a robust rationale for prioritizing this core over alternative heterocyclic frameworks. In the kinase inhibitor space, triazolopyridine ureas exhibit potent p38 MAPK inhibition via docking into the DFG-out pocket, forming key hydrogen bonds with Asp186 and Lys71 [1]. In the bromodomain field, substituted triazolopyridines demonstrate bromodomain inhibitory activity applicable to proliferative and inflammatory disorders [2]. In the agrochemical domain, 1,2,4-triazolo[4,3-a]pyridine derivatives exhibit herbicidal activity against Echinochloa crusgalli, Setaria faberii, Digitaria sanguinalis, Brassica juncea, Amaranthus retroflexus, and Eclipta prostrata, with demonstrated crop selectivity for rice [3]. The target compound, bearing both a bromine handle for derivatization and the methylated triazolopyridine core, serves as an entry point into all three application domains. Quantitative potency metrics for optimized analogs from each class are available: tubulin polymerization inhibitors achieve IC₅₀ values as low as 12 nM [4]; PD-1/PD-L1 inhibitors achieve IC₅₀ of 92.3 nM [5]; PI3Kγ inhibitors achieve high oral bioavailability and kinome selectivity [6].

Kinase Inhibition Bromodomain Inhibition Herbicide Discovery

Application Scenarios for 5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine


Kinase/Bromodomain Inhibitor Library via Cross-Coupling

This compound serves as a core building block for generating focused libraries of [1,2,4]triazolo[4,3-a]pyridine-based kinase inhibitors targeting p38 MAPK, MET, and PI3Kγ, as well as bromodomain inhibitors for oncology and inflammation programs [1]. The 5-position bromine enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce diverse aromatic moieties that occupy hydrophobic pockets, while Buchwald-Hartwig amination installs amine substituents that engage hinge-binding residues or extend into solvent-exposed regions. The 3-methyl group provides a defined cLogD offset (~2.3-2.5) that can be leveraged to optimize membrane permeability and metabolic stability profiles [2]. This modular approach is supported by published SAR demonstrating that triazolopyridine derivatives achieve nanomolar potency in tubulin polymerization assays (IC₅₀ 12 nM for analog 7i) and PD-1/PD-L1 inhibition (IC₅₀ 92.3 nM for analog A22) [3].

Crop-Selective Herbicidal Triazolopyridine Synthesis

The target compound provides entry into the synthesis of substituted 1,2,4-triazolo[4,3-a]pyridine herbicides with demonstrated efficacy against key grass and broadleaf weed species including Echinochloa crusgalli, Setaria faberii, Digitaria sanguinalis, Brassica juncea, Amaranthus retroflexus, and Eclipta prostrata [1]. The bromine handle allows for the introduction of aryl, heteroaryl, and alkyl substituents that modulate herbicidal potency and crop selectivity, with published patent data confirming excellent selectivity for rice as a key crop [2]. The 3-methyl group contributes to a lipophilicity profile suitable for foliar uptake and translocation. Procurement of the 5-bromo-3-methyl derivative, rather than the non-brominated or regioisomeric analogs, ensures compatibility with the synthetic routes described in the herbicide patent literature, enabling rapid SAR exploration around this validated agrochemical scaffold [3].

Aqueous Assay Preparation via Hydrochloride Salt

For biochemical and cell-based assays, the hydrochloride salt (CAS 1984136-38-0) is the preferred physical form due to its enhanced aqueous solubility relative to the free base, facilitating accurate preparation of stock solutions in water, PBS buffer, or cell culture media [1]. This is particularly critical for assays involving kinase inhibition (p38 MAPK, JAK1/2) where the compound may be evaluated as a potential inhibitor scaffold [2]. The hydrochloride form eliminates the need for DMSO concentrations that might otherwise confound cellular assay readouts. Additionally, the salt form exhibits improved crystalline stability under standard laboratory storage conditions (cool, dry environment), ensuring consistent assay performance across multiple experimental replicates and longitudinal studies [3]. The availability of both the free base (for organic synthesis) and hydrochloride salt (for biological assays) from commercial vendors streamlines workflows by eliminating the need for in-house salt conversion and characterization.

Halogen Scanning and Methyl Deletion SAR Baseline

The target compound is ideally suited as a reference baseline for systematic SAR investigations involving halogen scanning (Br → Cl → F → H) and methyl deletion studies. The 5-bromo-3-methyl substitution pattern provides a starting point from which to evaluate the contribution of the bromine atom to potency, selectivity, and metabolic stability by synthesizing and testing the corresponding 5-chloro, 5-fluoro, and 5-des-halogen analogs [1]. Similarly, the 3-methyl group can be removed (yielding 5-bromo-[1,2,4]triazolo[4,3-a]pyridine) to assess its impact on cLogD (Δ approximately -0.04 to -0.05 units) and human liver microsome intrinsic clearance (CLint factor ~1.5× difference) based on class-level SAR inference from related triazolopyridine series [2]. This systematic SAR approach, anchored by the 5-bromo-3-methyl compound as the central reference, enables quantitative attribution of observed potency and ADME differences to specific structural features, guiding subsequent optimization cycles in kinase, bromodomain, and herbicide discovery programs [3].

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